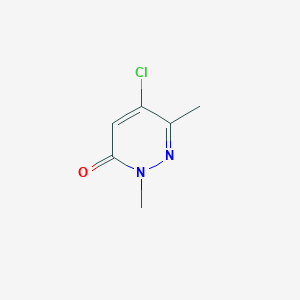

5-chloro-2,6-dimethylpyridazin-3(2H)-one

Description

5-Chloro-2,6-dimethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 5 and methyl groups at positions 2 and 6 of the heterocyclic ring. Pyridazinones are nitrogen-containing bicyclic compounds with diverse biological and industrial applications, including medicinal chemistry (analgesics, anticancer agents) and materials science (corrosion inhibitors) . The chloro and methyl substituents in this compound influence its electronic properties, steric bulk, and reactivity, making it a versatile scaffold for functionalization.

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

5-chloro-2,6-dimethylpyridazin-3-one |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(7)3-6(10)9(2)8-4/h3H,1-2H3 |

InChI Key |

YLEXJPGLTXIJHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C=C1Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

5-Chloro-6-Phenyl Derivatives

Compounds such as 5-chloro-6-phenylpyridazin-3(2H)-one () and its 2-substituted analogs (e.g., 3a-3h ) highlight the impact of aromatic vs. aliphatic substituents. For example:

- Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (3a) exhibits a yield of 72% and a melting point of 77.0–78.5°C, with distinct IR carbonyl stretches at 1737.8 cm⁻¹ (ester) and 1678.0 cm⁻¹ (pyridazinone) .

- 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) shows a lower melting point (92.4–94.0°C) due to the bulky methoxybenzyl group, which also introduces steric hindrance affecting reactivity .

Comparison with 5-Chloro-2,6-Dimethylpyridazin-3(2H)-One :

The methyl groups at positions 2 and 6 in the target compound reduce steric hindrance compared to phenyl or benzyl substituents, enabling faster alkylation or nucleophilic substitution reactions.

Methylthio and Furo Derivatives

Studies on 5-methylthio[2,3-d]pyridazin-4(5H)-ones () reveal that sulfur-containing substituents enhance nucleophilicity, facilitating reactions with NaSCH₃ or KOH to form fused heterocycles (e.g., furopyridazinones). In contrast, the chloro group in the target compound favors electrophilic substitution or elimination pathways .

Spectral and Physical Properties

NMR and IR Data

- 5-Benzyl-2,6-dimethylpyridazin-3(2H)-one () displays ¹H-NMR signals at δ 2.20 ppm (CH₃), 3.72 ppm (CH₂), and 6.53 ppm (aromatic H), with a C=O stretch at 1663 cm⁻¹.

- 5-(2-Chlorobenzyl)-2,6-dimethylpyridazin-3-one (CBDP, ) shows similar methyl signals but downfield aromatic shifts due to the electron-withdrawing chloro substituent.

Key Differences :

The target compound’s ¹H-NMR spectrum would lack benzyl-related signals (δ 3.72–6.53 ppm) but retain methyl resonances near δ 2.20 ppm. Its C=O stretch (~1660–1680 cm⁻¹) aligns with analogs, confirming the conserved lactam structure .

Data Tables: Comparative Analysis of Pyridazinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.